1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3-Fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, a pyridine ring, and a fluorophenyl group
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the triazole intermediate.
Attachment of the Pyridine Ring: This can be done through a nucleophilic substitution reaction where the triazole intermediate reacts with a pyridine derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with amino acid residues in proteins, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid include:
1-(3-Chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-10-4-1-5-11(7-10)19-13(9-3-2-6-16-8-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZYAGABUPYNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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